A Comprehensive Spectroscopic Guide to 3-Fluoro-2-(2-methoxyethoxy)anisole: Predicted ¹H and ¹³C NMR Spectral Analysis
A Comprehensive Spectroscopic Guide to 3-Fluoro-2-(2-methoxyethoxy)anisole: Predicted ¹H and ¹³C NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-2-(2-methoxyethoxy)anisole. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages empirical data from structurally similar analogs and established principles of NMR spectroscopy to offer a robust, predictive interpretation. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing a foundational understanding of the expected spectroscopic characteristics of this molecule, thereby aiding in its synthesis, identification, and characterization.
Introduction: The Structural Significance of Substituted Anisoles
Substituted anisoles are a class of compounds frequently encountered in medicinal chemistry and materials science. The introduction of various functional groups onto the anisole scaffold allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability. The target molecule, 3-Fluoro-2-(2-methoxyethoxy)anisole, incorporates three key substituents: a fluorine atom, a methoxy group, and a methoxyethoxy group. Each of these imparts distinct electronic and steric effects that are reflected in the molecule's NMR spectrum. Understanding these effects is crucial for the unambiguous structural elucidation and for predicting the molecule's reactivity and potential biological activity.
The fluorine atom, a common bioisostere for a hydrogen atom or a hydroxyl group, can significantly alter a molecule's properties. Its high electronegativity and the ability to form hydrogen bonds can influence binding interactions with biological targets. The methoxyethoxy side chain can enhance solubility and modify the pharmacokinetic profile of a parent compound. This guide will deconstruct the anticipated influence of these substituents on the NMR chemical shifts and coupling constants of the aromatic and aliphatic protons and carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Fluoro-2-(2-methoxyethoxy)anisole is predicted to exhibit distinct signals for the aromatic protons and the protons of the two ether functionalities. The chemical shifts are influenced by the interplay of the electron-donating methoxy and methoxyethoxy groups and the electron-withdrawing, yet pi-donating, fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Fluoro-2-(2-methoxyethoxy)anisole (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.05 - 6.95 | ddd | JH6-H5 = 8.0, JH6-F = 2.0, JH6-H4 = 1.0 |
| H-5 | 6.90 - 6.80 | t | JH5-H6 = JH5-H4 = 8.0 |
| H-4 | 6.85 - 6.75 | ddd | JH4-H5 = 8.0, JH4-F = 10.0, JH4-H6 = 1.0 |
| OCH₂ | 4.20 - 4.10 | t | J = 5.0 |
| OCH₂ | 3.85 - 3.75 | t | J = 5.0 |
| OCH₃ (anisole) | 3.90 - 3.80 | s | - |
| OCH₃ (ethoxy) | 3.50 - 3.40 | s | - |
Rationale for Predicted ¹H Chemical Shifts and Coupling Constants
-
Aromatic Region (δ 6.7-7.1 ppm): The aromatic protons are expected to resonate in this region. The electron-donating effects of the two oxygen-containing substituents will shield these protons relative to benzene (δ 7.36 ppm). The fluorine atom introduces further complexity through both inductive withdrawal and mesomeric donation, as well as through-space coupling.
-
H-4: This proton is ortho to the fluorine atom and is expected to show the largest coupling to it (³JH-F ≈ 10.0 Hz). It will also be coupled to H-5 (³JH-H ≈ 8.0 Hz) and show a smaller long-range coupling to H-6 (⁴JH-H ≈ 1.0 Hz).
-
H-5: This proton is meta to the fluorine and will appear as a triplet due to coupling with its two neighbors, H-4 and H-6 (³JH-H ≈ 8.0 Hz).
-
H-6: This proton is para to the fluorine and will exhibit a smaller long-range coupling to it (⁵JH-F ≈ 2.0 Hz). It will be coupled to H-5 (³JH-H ≈ 8.0 Hz) and may show a small long-range coupling to H-4 (⁴JH-H ≈ 1.0 Hz).
-
-
Aliphatic Region (δ 3.4-4.2 ppm):
-
OCH₂ Groups: The two methylene groups of the methoxyethoxy side chain will appear as two distinct triplets, each with a coupling constant of approximately 5.0 Hz, due to their vicinal coupling. The methylene group directly attached to the aromatic ring (C-7) will be more deshielded.
-
OCH₃ Groups: The two methoxy groups will each appear as a sharp singlet. The methoxy group directly attached to the aromatic ring is expected to be slightly more deshielded than the terminal methoxy group of the ethoxy side chain.
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The fluorine atom will also introduce C-F coupling, which can be a powerful diagnostic tool.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 3-Fluoro-2-(2-methoxyethoxy)anisole (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 150 - 148 | ³JC-F ≈ 3 |
| C-2 | 145 - 143 | ²JC-F ≈ 12 |
| C-3 | 160 - 157 (d) | ¹JC-F ≈ 245 |
| C-4 | 115 - 113 (d) | ²JC-F ≈ 21 |
| C-5 | 124 - 122 | ³JC-F ≈ 3 |
| C-6 | 110 - 108 | ⁴JC-F ≈ 1 |
| OCH₂ | 72 - 70 | - |
| OCH₂ | 70 - 68 | - |
| OCH₃ (anisole) | 57 - 55 | - |
| OCH₃ (ethoxy) | 60 - 58 | - |
Rationale for Predicted ¹³C Chemical Shifts and Coupling Constants
-
Aromatic Carbons (δ 108-160 ppm):
-
C-3: The carbon directly attached to the fluorine atom will be significantly downfield and will exhibit a large one-bond C-F coupling constant (¹JC-F) of approximately 245 Hz.[1]
-
C-2 and C-4: The carbons ortho to the fluorine will show a two-bond C-F coupling (²JC-F) of around 12-21 Hz.[1]
-
C-1 and C-5: The carbons meta to the fluorine will have a smaller three-bond C-F coupling (³JC-F) of about 3 Hz.
-
C-6: The carbon para to the fluorine will show the smallest four-bond C-F coupling (⁴JC-F), which may not always be resolved.
-
The oxygen-bearing carbons (C-1 and C-2) will be deshielded due to the electronegativity of the oxygen atoms.
-
-
Aliphatic Carbons (δ 55-72 ppm): The chemical shifts of the aliphatic carbons are standard for ether functionalities. The carbon of the methoxy group directly attached to the aromatic ring is expected at a slightly lower field than the terminal methoxy group.
Experimental Protocols
To acquire high-quality NMR data for 3-Fluoro-2-(2-methoxyethoxy)anisole, the following experimental setup is recommended.
Sample Preparation
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
-
2D NMR (for confirmation of assignments):
-
COSY (Correlation Spectroscopy) to establish H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings.
-
Visualization of Key Structural Relationships
The following diagram illustrates the key through-bond and through-space interactions that are expected to be observed in the NMR spectra of 3-Fluoro-2-(2-methoxyethoxy)anisole.
Caption: Predicted NMR coupling relationships in 3-Fluoro-2-(2-methoxyethoxy)anisole.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Fluoro-2-(2-methoxyethoxy)anisole. By leveraging data from structural analogs and fundamental NMR principles, we have established a detailed set of expected chemical shifts and coupling constants. This information will be invaluable for any researcher working with this compound, aiding in its identification, purity assessment, and further structural modifications. The provided experimental protocols offer a starting point for obtaining high-quality experimental data, which will ultimately serve to validate and refine the predictions made herein.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 3-Fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link][2]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link][1]
-
SpectraBase. (n.d.). Anisole. John Wiley & Sons, Inc. Retrieved from [Link][3][4]
